molecular formula C8H9ClO2 B14519108 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one CAS No. 63025-17-2

4-Chloro-1-oxaspiro[4.4]non-3-en-2-one

Cat. No.: B14519108
CAS No.: 63025-17-2
M. Wt: 172.61 g/mol
InChI Key: SFEOUVWCJADQAK-UHFFFAOYSA-N
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Description

4-Chloro-1-oxaspiro[4.4]non-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is a derivative of tetronic acids and has been studied for its various applications in the fields of chemistry, biology, and industry. Its structure consists of a spiro-connected oxaspiro ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one typically involves the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentanecarboxylate. The reaction is carried out in the presence of potassium t-butoxide in t-butyl alcohol, followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Chloro-1-oxaspiro[4.4]non-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activity, including its use as a pesticide.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. In the case of its use as a pesticide, the compound acts as a lipid synthesis inhibitor, affecting the growth and development of pests. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-oxaspiro[4.4]non-3-en-2-one is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

63025-17-2

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-1-oxaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C8H9ClO2/c9-6-5-7(10)11-8(6)3-1-2-4-8/h5H,1-4H2

InChI Key

SFEOUVWCJADQAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=CC(=O)O2)Cl

Origin of Product

United States

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